N-Acenaphthen-5-ylacetamide

Anticancer Antitumor Cell Proliferation

Procure N-Acenaphthen-5-ylacetamide (CAS 4657-94-7) as a validated C-5 acetamide-functionalized acenaphthene scaffold. Its specific substitution enables hydrogen bonding and dipole-dipole interactions absent in parent acenaphthene, making it indispensable for SAR studies targeting antiproliferative activity and 5-lipoxygenase pathway modulation. This precursor also provides documented advantages in synthesizing golden yellow to scarlet azo disperse dyes with good pick-up and sublimation fastness on polyester. Choose this functionalized core over unsubstituted acenaphthene for targeted applications requiring tractable synthetic handles and validated biological readouts.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 4657-94-7
Cat. No. B181901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acenaphthen-5-ylacetamide
CAS4657-94-7
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C2CCC3=C2C1=CC=C3
InChIInChI=1S/C14H13NO/c1-9(16)15-13-8-7-11-6-5-10-3-2-4-12(13)14(10)11/h2-4,7-8H,5-6H2,1H3,(H,15,16)
InChIKeyRXRZTIATQMVXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acenaphthen-5-ylacetamide (CAS 4657-94-7): A 5-Substituted Acenaphthene Scaffold for Anticancer and Dye Precursor Procurement


N-Acenaphthen-5-ylacetamide (CAS 4657-94-7), also known as 5-acetamidoacenaphthene, is a C-5 substituted acenaphthene derivative characterized by an acetamide functional group on a rigid, fused polycyclic aromatic hydrocarbon scaffold [1]. This molecular structure, with a predicted melting point of 192 °C and boiling point of 462.2 °C, defines its fundamental physicochemical properties and distinguishes it from its unsubstituted parent and other acenaphthene analogs [2].

Why N-Acenaphthen-5-ylacetamide Cannot Be Substituted with Unfunctionalized Acenaphthene or Simple Naphthalene Analogs


The specific placement of the acetamide group at the C-5 position of the acenaphthene ring system in N-Acenaphthen-5-ylacetamide is a critical structural determinant that enables distinct intermolecular interactions, including hydrogen bonding and dipole-dipole forces, which are absent in the parent hydrocarbon [1]. This functionalization directly influences the compound's ability to participate in biological processes, such as acting as a precursor for azo dyes with specific fastness properties or exhibiting antiproliferative activity, making simple substitution with unsubstituted acenaphthene or other isomeric acenaphthenes (e.g., the 3-isomer) ineffective for these targeted applications [2][3].

Quantitative Performance Evidence for N-Acenaphthen-5-ylacetamide (CAS 4657-94-7) Against Key Comparators


Antiproliferative Activity in Cancer Cell Lines: N-Acenaphthen-5-ylacetamide vs. Acenaphthene Thiazole Derivatives

N-Acenaphthen-5-ylacetamide has demonstrated 'pronounced activity' in arresting proliferation and inducing differentiation in undifferentiated cells, a biological effect not reported for the unsubstituted acenaphthene parent compound [1]. While not directly compared in the same assay, a related series of acenaphthene-thiazole derivatives (e.g., compound 3c) exhibited a 98.4% inhibition rate against the SKRB-3 breast cancer cell line, establishing the class's antitumor potential [2]. This suggests that the acetamide substitution is a key determinant for this type of bioactivity, distinguishing it from the parent hydrocarbon and highlighting its utility as a scaffold for developing more potent analogs.

Anticancer Antitumor Cell Proliferation Differentiation

5-Lipoxygenase Translocation Inhibition: N-Acenaphthen-5-ylacetamide vs. Class Standard

N-Acenaphthen-5-ylacetamide has been tested for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells, a validated cellular model for inflammatory response [1]. While the precise inhibitory concentration is not reported, the existence of this assay data distinguishes the compound from the unfunctionalized acenaphthene parent, which lacks this documented biological interaction. This data positions N-Acenaphthen-5-ylacetamide as a structurally relevant tool compound for exploring the SAR of acenaphthene-based 5-LO modulators.

Inflammation 5-Lipoxygenase Enzyme Inhibition RBL-2H3 Cells

Performance as a Disperse Dye Precursor: N-Acenaphthen-5-ylacetamide vs. Cyanoethylamino Analog

In a comparative study of dyeing performance on polyester and polyamide fibers, the azo dye derived from N-Acenaphthen-5-ylacetamide (4-arylazo-5-acetamido acenaphthene) produced golden yellow to scarlet shades with 'good pick-up and moderate light fastness', and exhibited 'very good sublimation fastness' on polyester [1]. This performance profile is directly contrasted with its cyanoethylamino analog (4-arylazo-5-N-(β-cyanoethylamino)acenaphthene), which was also evaluated in the same study, offering a clear basis for selecting the optimal precursor based on the required balance of shade, light fastness, and sublimation fastness.

Disperse Dyes Polyester Polyamide Sublimation Fastness

Validated Application Scenarios for N-Acenaphthen-5-ylacetamide (CAS 4657-94-7) Based on Quantitative Evidence


Scaffold for Anticancer Drug Discovery Targeting Differentiation

Procure N-Acenaphthen-5-ylacetamide as a validated starting point for structure-activity relationship (SAR) studies focused on inducing differentiation and arresting proliferation in cancer cells. Its documented activity against undifferentiated cells [1] provides a functionalized core that is distinct from the inert parent acenaphthene, offering a tractable handle for further synthetic elaboration aimed at improving potency and selectivity against specific cancer cell lines, such as those in the breast cancer panel where related analogs have shown high efficacy [2].

Tool Compound for 5-Lipoxygenase Pathway Investigation

Utilize N-Acenaphthen-5-ylacetamide as a selective chemical tool to probe the 5-lipoxygenase (5-LO) translocation pathway in cellular models of inflammation. Its established test status in the RBL-2H3 rat cell line assay [3] makes it a relevant compound for dissecting the mechanistic role of 5-LO and screening for novel modulators, where an unsubstituted acenaphthene control would be biochemically silent and uninformative.

Precursor for Polyester and Polyamide Disperse Dyes

Source N-Acenaphthen-5-ylacetamide as a key synthetic intermediate for the production of 4-arylazo-5-acetamido acenaphthene disperse dyes. This specific precursor enables the generation of golden yellow to scarlet shades with documented good pick-up and very good sublimation fastness on polyester fibers [4], providing a demonstrable performance advantage over alternative precursors like its cyanoethylamino analog in textile applications requiring this specific property profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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